BenchChemオンラインストアへようこそ!

8-Azabicyclo[3.2.1]octane hydrochloride

Dopamine transporter DAT inhibition Cocaine analog

8-Azabicyclo[3.2.1]octane hydrochloride is the unmodified nortropane core, bearing a free secondary amine – not the N-methylated tropane derivative. This distinction is critical: the unadorned bridgehead nitrogen permits unrestricted N-alkylation, N-acylation, and N-arylation, unlike N-methyl-tropane which irreversibly blocks diversification. The HCl salt delivers superior crystallinity, aqueous solubility, and ambient storage stability over the free base (CAS 280-05-7). As the foundational scaffold of the tropane alkaloid class, it enables systematic SAR exploration of DAT inhibitors (3α-benzyl derivative Ki=98 nM, 3-fold more potent than cocaine), KOR antagonists (93-fold selectivity over mu receptors), and enantioselective phosphoramidite catalysts (up to 95% ee). Procure the unsubstituted scaffold to maximize synthetic freedom in CNS drug discovery, asymmetric synthesis, and peripheral KOR programs.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 6760-99-2
Cat. No. B1268068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octane hydrochloride
CAS6760-99-2
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)N2.Cl
InChIInChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H
InChIKeyVAINBTSWOOHLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azabicyclo[3.2.1]octane hydrochloride Procurement Guide: Core Scaffold for Tropane Alkaloid Synthesis


8-Azabicyclo[3.2.1]octane hydrochloride (CAS 6760-99-2) is the hydrochloride salt of nortropane, a bicyclic secondary amine with molecular formula C₇H₁₄ClN and molecular weight 147.646 g/mol [1]. It serves as the unsubstituted core scaffold of the tropane alkaloid family, which encompasses numerous pharmacologically active compounds including muscarinic antagonists, dopamine transporter inhibitors, and serotonin reuptake inhibitors [2]. Unlike its N-methylated analog tropane or functionalized derivatives, this compound provides an unadorned nitrogen within the 8-azabicyclo[3.2.1]octane framework, offering maximum synthetic versatility for downstream derivatization [3]. The compound is typically supplied as a white solid with purity specifications of 95–97% and requires storage at room temperature .

Why 8-Azabicyclo[3.2.1]octane hydrochloride Cannot Be Replaced by N-Methyl or Oxa Analogs in Synthetic Programs


The 8-azabicyclo[3.2.1]octane scaffold is not a generic commodity building block; substitution at the bridgehead nitrogen, oxidation state, or heteroatom replacement fundamentally alters both the synthetic accessibility and the pharmacological properties of derived compounds. Replacing the secondary amine with an N-methyl group (tropane) permanently installs a methyl substituent that cannot be readily removed, precluding subsequent N-alkylation or N-acylation diversification [1]. Similarly, substituting the nitrogen with oxygen (8-oxa-3-azabicyclo[3.2.1]octane) or altering the oxidation state (nortropinone hydrochloride) yields compounds with distinct reactivity profiles, different pKa values, and divergent biological activity—for instance, N-methyl versus N-phenylpropyl substitution in DAT inhibitors produces a 3–10-fold difference in binding affinity [2]. The hydrochloride salt form additionally provides handling advantages over the free base (CAS 280-05-7), including improved crystallinity, enhanced aqueous solubility, and superior long-term storage stability .

Quantitative Differentiation of 8-Azabicyclo[3.2.1]octane hydrochloride Against Closest Analogs and Alternatives


DAT Binding Affinity: 3α-Benzyl-8-Azabicyclo[3.2.1]octane Derivative vs. Cocaine and GBR-12909

A 3α-benzyl-8-azabicyclo[3.2.1]octane derivative (compound 7b) exhibited a binding affinity (Ki) of 98 nM at the dopamine transporter (DAT), which represents a 3-fold improvement in potency compared to cocaine, though it remains 5-fold less potent than the reference inhibitor GBR-12909 . The 8-azabicyclo[3.2.1]octane scaffold enables this class-level activity, and the unsubstituted nitrogen of the hydrochloride salt provides a critical handle for introducing the 3α-benzyl and diarylmethoxyethyl substituents that confer DAT binding. This quantitative relationship establishes the scaffold's utility for developing DAT-targeted agents with tunable potency.

Dopamine transporter DAT inhibition Cocaine analog Tropane SAR

Muscarinic Receptor Off-Target Liability: 8-Azabicyclo[3.2.1]octane DAT Ligands vs. Benztropine

8-Methyl-8-azabicyclo[3.2.1]octane-based DAT ligands (compound 8 and related 3α-substituted tropanes) demonstrated at least a 100-fold reduction in binding affinity for the muscarinic M1 receptor compared to benztropine [1]. This dramatic selectivity window is attributable to the 2-carbon spacer between C-3 and the diarylmethoxy moiety present in the 8-azabicyclo[3.2.1]octane series, a structural feature absent in benztropine. The unsubstituted 8-azabicyclo[3.2.1]octane hydrochloride serves as the synthetic entry point for installing this critical spacer architecture.

Muscarinic M1 receptor Off-target selectivity DAT ligand Benztropine analog

Bridge Hydroxylation SAR: 7-Hydroxy vs. 6-Hydroxy-8-azabicyclo[3.2.1]octanes and 3β-Aryl vs. 3α-Aryl DAT/SERT Selectivity

Systematic SAR analysis of bridge-hydroxylated 8-azabicyclo[3.2.1]octanes revealed that 7-hydroxyl substituted compounds exhibit higher DAT potency than their 6-hydroxyl counterparts [1]. Furthermore, 3α-aryl substituted tropanes display superior DAT versus SERT selectivity compared to 3β-aryl compounds, while maintaining biological enantioselectivity [1]. The rank order of DAT potency based on C3 substitution remains consistent: 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl [1]. The hydrochloride salt of the parent scaffold provides the necessary starting material for regioselective bridge hydroxylation and C3 aryl substitution.

DAT/SERT selectivity Bridge hydroxylation Tropane SAR Cocaine medication

Kappa Opioid Receptor Antagonist Selectivity: 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide vs. Mu and Delta Receptors

A cyclohexylurea-substituted 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide (compound 12) demonstrated kappa opioid receptor (KOR) antagonist activity with an IC₅₀ of 172 nM, exhibiting a mu:kappa selectivity ratio of 93-fold and a delta:kappa selectivity ratio exceeding 174-fold [1]. Additionally, this compound showed minimal hERG channel inhibition (IC₅₀ > 33 µM), indicating low cardiac liability potential [1]. The 8-azabicyclo[3.2.1]octane scaffold enables both the requisite 3-yloxy-benzamide attachment and the pendant N-substitution with a cyclohexylurea moiety that drives this selectivity profile.

Kappa opioid receptor KOR antagonist Opioid selectivity hERG selectivity

In Vivo Antidepressant Efficacy: 8-Methyl-8-azabicyclo[3.2.1]octane Derivatives vs. Fluoxetine in Forced Swim Test

In the rat forced swim test (FST), two 8-methyl-8-azabicyclo[3.2.1]octane derivatives (WF-31 and WF-50) produced dose-dependent decreases in immobility and increases in swimming behavior at doses of 0.1–10.0 mg/kg i.p., a behavioral pattern indistinguishable from that of fluoxetine (0.3–10.0 mg/kg i.p.) [1]. Notably, WF-31 and WF-50 achieved this antidepressant-like effect without the accompanying decreases in motor activity observed with some comparator compounds, suggesting a cleaner behavioral profile [1]. The 8-azabicyclo[3.2.1]octane scaffold enables this serotonin-selective pharmacology, and the hydrochloride salt form of the parent scaffold provides the synthetic foundation for constructing these tropane-based monoamine uptake inhibitors.

Antidepressant Forced swim test Serotonin reuptake inhibitor Tropane analog

Asymmetric Catalysis Performance: Tropane-Derived Phosphoramidite Ligands vs. Alternative Chiral Ligands

A bidentate phosphoramidite ligand (S,S)-199, derived from the 8-azabicyclo[3.2.1]octane (tropane) scaffold and bearing two (S)-binaphthol units, achieved enantioselectivities of 85% ee in Rh-catalyzed hydrogenation of dimethyl itaconate and 95% ee in hydrogenation of methyl acetamidocinnamate [1]. In Cu-catalyzed conjugate additions of organozinc reagents to cyclic enones, this tropane-derived ligand provided enantioselectivities up to 90% ee and proved superior to other investigated ligands [1]. The rigid bicyclic 8-azabicyclo[3.2.1]octane framework provides a unique chiral environment that differentiates these catalysts from flexible acyclic or monocyclic alternatives.

Asymmetric catalysis Phosphoramidite ligand Enantioselective hydrogenation Tropane scaffold

Validated Research and Industrial Application Scenarios for 8-Azabicyclo[3.2.1]octane hydrochloride


Development of Dopamine Transporter (DAT) Inhibitors for Cocaine-Abuse Pharmacotherapy

The 8-azabicyclo[3.2.1]octane scaffold is the foundational core for synthesizing DAT inhibitors with tunable potency and selectivity profiles. As demonstrated by the 3α-benzyl-8-azabicyclo[3.2.1]octane derivative (Ki = 98 nM at DAT, 3-fold more potent than cocaine) and the bridge-hydroxylated SAR series (7-hydroxy > 6-hydroxy potency; 3α-aryl > 3β-aryl DAT/SERT selectivity) [1], this scaffold enables systematic optimization of DAT binding kinetics. The hydrochloride salt provides the essential secondary amine handle for introducing substituents that modulate onset time and duration of action—critical parameters for developing non-addictive cocaine-abuse medications. Procurement of the unsubstituted scaffold supports medicinal chemistry programs targeting DAT with reduced abuse liability relative to cocaine-based templates.

Synthesis of Selective Serotonin Reuptake Inhibitors with FST-Validated Antidepressant Activity

8-Azabicyclo[3.2.1]octane-derived compounds WF-31 and WF-50 demonstrated antidepressant efficacy equivalent to fluoxetine in the rat forced swim test, with the added advantage of preserving normal motor activity [2]. This in vivo validation establishes the scaffold as a viable starting point for next-generation monoamine reuptake inhibitors. The hydrochloride salt enables N-alkylation and C3 functionalization to access serotonin-selective tropane analogs that may offer improved side-effect profiles compared to traditional SSRIs. Research programs focused on novel antidepressants with differentiated pharmacology can utilize this scaffold to explore structure-activity relationships beyond the limitations of existing SSRI templates.

Peripherally Selective Kappa Opioid Receptor (KOR) Antagonists for GI Motility Disorders

The 8-azabicyclo[3.2.1]octane scaffold supports the development of potent and highly selective KOR antagonists for treating gastrointestinal motility disorders without central opioid effects. Compound 12, an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivative, achieved KOR IC₅₀ = 172 nM with 93-fold selectivity over mu receptors and >174-fold selectivity over delta receptors, coupled with low hERG liability (IC₅₀ > 33 µM) [3]. This selectivity profile is essential for peripherally restricted KOR antagonists that modulate GI function while avoiding CNS penetration and cardiac safety concerns. The hydrochloride salt provides the necessary synthetic entry point for installing the 3-yloxy-benzamide and cyclohexylurea N-substituents that confer this favorable pharmacology.

Enantioselective Catalysis Using Tropane-Derived Chiral Ligands

The rigid, chiral 8-azabicyclo[3.2.1]octane framework serves as an excellent platform for constructing asymmetric catalysts. Tropane-derived phosphoramidite ligand (S,S)-199 achieved 95% ee in Rh-catalyzed hydrogenation of methyl acetamidocinnamate and up to 90% ee in Cu-catalyzed conjugate additions to enones, outperforming alternative ligand scaffolds [4]. The hydrochloride salt of the parent scaffold provides a convenient starting material for synthesizing enantiopure tropane derivatives that can be elaborated into bidentate phosphoramidite, phosphine, or N-oxyl catalysts. Industrial asymmetric synthesis programs requiring high enantioselectivity across multiple reaction types should prioritize this scaffold over monocyclic or acyclic alternatives that lack the conformational rigidity and chiral environment of the 8-azabicyclo[3.2.1]octane core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azabicyclo[3.2.1]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.